(2-Chloro-6-methoxypyridin-3-yl)methanamine is a chemical compound characterized by its unique structure and potential applications in various scientific fields. Its molecular formula is with a molecular weight of 174.62 g/mol. This compound is classified as a heterocyclic aromatic organic compound, specifically a pyridine derivative, which is significant in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is listed under the CAS number 262295-96-5. It falls under the categories of pharmaceuticals and agrochemicals, often utilized as an intermediate in the synthesis of more complex organic molecules. Its classification indicates potential toxicity if ingested, necessitating careful handling in laboratory environments .
The synthesis of (2-Chloro-6-methoxypyridin-3-yl)methanamine typically involves several key steps:
The reaction can be optimized for industrial-scale production using batch or continuous flow reactors to ensure efficiency and scalability.
The molecular structure of (2-Chloro-6-methoxypyridin-3-yl)methanamine can be represented by its canonical SMILES notation: COC1=NC=C(C=C1)ClCN. The InChI representation is InChI=1S/C7H10ClN2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3.
Key structural features include:
(2-Chloro-6-methoxypyridin-3-yl)methanamine can participate in various chemical reactions:
These reactions are essential for its use as an intermediate in synthesizing pharmaceuticals and agrochemicals .
The mechanism of action for (2-Chloro-6-methoxypyridin-3-yl)methanamine primarily involves its interaction with biological targets such as enzymes or receptors:
Research into its specific mechanisms continues to reveal insights into its potential therapeutic roles .
The physical properties of (2-Chloro-6-methoxypyridin-3-yl)methanamine include:
Chemical properties include:
These properties are crucial for determining its suitability in various applications.
(2-Chloro-6-methoxypyridin-3-yl)methanamine has several important applications:
Its versatility makes it a valuable compound in both academic research and industrial applications .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: